tert-Butyl (7-bromoheptyl)carbamate

Lipophilicity LogP PROTAC Linker Design

Selecting tert-Butyl (7-bromoheptyl)carbamate (CAS 142356-34-1) ensures fidelity to published PROTAC and fibrinogen receptor antagonist syntheses. Its 7-carbon heptyl chain delivers a defined LogP of ~4.16, providing intermediate spatial separation critical for ternary complex optimization. Substituting with C5 or C8 homologs introduces uncharacterized reactivity, alters molecular geometry, and compromises degradation efficiency. Procure the exact compound to avoid re-optimization of established protocols and maintain research reproducibility.

Molecular Formula C12H24BrNO2
Molecular Weight 294.23 g/mol
CAS No. 142356-34-1
Cat. No. B178191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-bromoheptyl)carbamate
CAS142356-34-1
Molecular FormulaC12H24BrNO2
Molecular Weight294.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCBr
InChIInChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15)
InChIKeyVKBIPAHIGAUNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (7-bromoheptyl)carbamate (CAS 142356-34-1) | PROTAC Linker and Synthetic Intermediate


tert-Butyl (7-bromoheptyl)carbamate (CAS 142356-34-1) is a bifunctional organic compound with molecular formula C12H24BrNO2 and molecular weight 294.23 . It belongs to the class of Boc-protected aminoalkyl bromides, featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a primary alkyl bromide at the other, connected by a seven-carbon heptyl chain . This structural motif positions it as a versatile building block in organic synthesis, with established applications in medicinal chemistry including its use in the synthesis of fibrinogen receptor antagonists . The compound is also classified as a PROTAC linker, suitable for constructing proteolysis-targeting chimeras .

Why Generic Substitution Fails for tert-Butyl (7-bromoheptyl)carbamate


Substituting tert-Butyl (7-bromoheptyl)carbamate with structurally similar Boc-protected aminoalkyl bromides introduces significant experimental variability that can compromise research reproducibility and synthetic outcomes. This compound class exhibits chain-length-dependent physicochemical properties and performance characteristics [1]. Specifically, the seven-carbon heptyl chain of CAS 142356-34-1 confers distinct lipophilicity (LogP ≈ 4.16), solubility, and spatial separation capabilities relative to its shorter or longer homologs . In applications such as PROTAC linker design, where linker length directly influences ternary complex formation and degradation efficiency, substituting the 7-bromoheptyl moiety for a 5-bromopentyl or 8-bromooctyl analog can alter molecular geometry and ultimately biological activity . Furthermore, established synthetic protocols in peer-reviewed literature explicitly employ the 7-bromoheptyl derivative [2]; deviating from this specification may introduce uncharacterized impurities or require re-optimization of reaction conditions.

Quantitative Differentiation Evidence for tert-Butyl (7-bromoheptyl)carbamate


Chain-Length-Dependent Lipophilicity: LogP Comparison Across Homologous Series

tert-Butyl (7-bromoheptyl)carbamate exhibits a predicted LogP of 4.16, positioning it between the less lipophilic 5-bromopentyl analog and the more lipophilic 8-bromooctyl homolog . This intermediate lipophilicity is quantitatively distinct and influences membrane permeability and solubility profiles in biological assays .

Lipophilicity LogP PROTAC Linker Design Physicochemical Properties

Validated Synthetic Utility: Peer-Reviewed Application in Fibrinogen Receptor Antagonist Synthesis

tert-Butyl (7-bromoheptyl)carbamate is explicitly utilized as a synthetic intermediate in the preparation of fibrinogen receptor antagonists, as documented in the peer-reviewed Journal of Medicinal Chemistry . In contrast, no peer-reviewed medicinal chemistry applications were identified in the search corpus for the 5-bromopentyl or 8-bromooctyl homologs.

Medicinal Chemistry Fibrinogen Receptor Antagonist Synthetic Intermediate Peer-Reviewed Protocol

PROTAC Linker Chain Length: The 7-Carbon Heptyl Chain as an Optimal Spacer

In PROTAC linker design, alkyl chains of 6–12 carbon atoms are widely used to accommodate different protein conformations and achieve optimal spatial separation between target protein and E3 ligase ligands [1]. The 7-carbon chain of tert-Butyl (7-bromoheptyl)carbamate falls within this optimal range, providing distinct geometry compared to shorter C5 or longer C8 homologs .

PROTAC Linker Alkyl Chain Spacer Ternary Complex Formation Linker Optimization

Storage and Handling: Cold-Chain Shipping Requirement vs. Ambient-Stable Analogs

tert-Butyl (7-bromoheptyl)carbamate requires cold-chain transportation and storage in a freezer under -20°C in sealed, dry conditions . This handling specification differs from some structurally related analogs that may exhibit greater ambient stability, impacting procurement logistics and long-term storage planning.

Storage Stability Cold-Chain Logistics Procurement Planning Compound Integrity

Recommended Application Scenarios for tert-Butyl (7-bromoheptyl)carbamate Based on Quantitative Evidence


PROTAC Linker Optimization Requiring Precise 7-Carbon Spacer Geometry

For PROTAC development programs where linker length optimization is critical, tert-Butyl (7-bromoheptyl)carbamate provides a well-defined 7-carbon alkyl spacer . This intermediate chain length, positioned between shorter C5 and longer C8 homologs, offers a distinct geometric option for tuning the spatial relationship between target protein and E3 ligase ligands [1]. The compound's LogP of 4.16 further informs selection when balancing membrane permeability against solubility in cellular assays .

Medicinal Chemistry Synthesis Following Validated Peer-Reviewed Protocols

tert-Butyl (7-bromoheptyl)carbamate is explicitly documented as a synthetic intermediate in the Journal of Medicinal Chemistry for the preparation of fibrinogen receptor antagonists . Research groups replicating or extending this work should procure the exact compound (CAS 142356-34-1) to ensure fidelity to published synthetic procedures and avoid introducing variables associated with homolog substitution.

Bifunctional Linker Synthesis in Targeted Protein Degradation

As a Boc-protected aminoalkyl bromide, this compound serves as a versatile bifunctional building block for constructing linkers in targeted protein degradation applications beyond PROTACs, including molecular glues and hydrophobic spacers in antibody-drug conjugates (ADCs) . The Boc protecting group enables orthogonal deprotection strategies, while the terminal bromide facilitates nucleophilic substitution for covalent attachment .

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